
Silane, (5-bromo-1-pentynyl)trimethyl-
概要
説明
Silane, (5-bromo-1-pentynyl)trimethyl-: is an organosilicon compound with the molecular formula C8H15BrSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a (5-bromo-1-pentynyl) group and the remaining three hydrogen atoms are replaced by methyl groups
準備方法
Synthetic Routes and Reaction Conditions:
Stage 1: The synthesis begins with the reaction of trimethylsilylacetylene with n-butyllithium in hexane to form a lithium acetylide intermediate.
Stage 2: This intermediate then reacts with 1,3-dibromopropane in the presence of triphenylphosphine and tris(dibenzylideneacetone)dipalladium(0) in tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for Silane, (5-bromo-1-pentynyl)trimethyl- are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions:
Substitution Reactions: Silane, (5-bromo-1-pentynyl)trimethyl- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as the Kumada-Corriu reaction, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Reagents such as Grignard reagents or organolithium compounds are used, often in the presence of palladium catalysts.
Major Products:
Substitution Reactions: The major products are typically the substituted silane derivatives.
Coupling Reactions: The major products are the coupled organic compounds with new carbon-carbon bonds.
科学的研究の応用
Chemistry:
Biology and Medicine:
Bioconjugation: It can be used in the modification of biomolecules for imaging and therapeutic applications.
Industry:
作用機序
The mechanism of action of Silane, (5-bromo-1-pentynyl)trimethyl- involves its ability to participate in various chemical reactions due to the presence of the reactive bromine and alkyne groups. These groups allow it to form new bonds and modify other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
- Silane, (5-chloro-1-pentynyl)trimethyl-
- Silane, (5-iodo-1-pentynyl)trimethyl-
Comparison:
- Reactivity: The bromine derivative is generally more reactive than the chlorine derivative but less reactive than the iodine derivative.
- Applications: While all these compounds can be used in similar applications, the choice of halogen can influence the reaction conditions and the efficiency of the desired transformations.
Silane, (5-bromo-1-pentynyl)trimethyl- stands out due to its balanced reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
5-bromopent-1-ynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrSi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLKDORTBUTNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455834 | |
| Record name | Silane, (5-bromo-1-pentynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66927-74-0 | |
| Record name | Silane, (5-bromo-1-pentynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromopent-1-yn-1-yl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


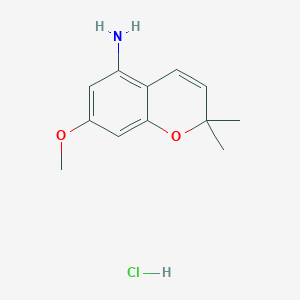
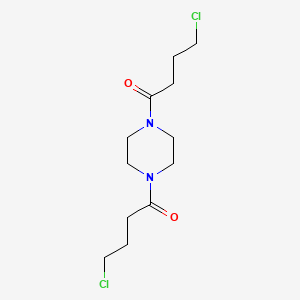
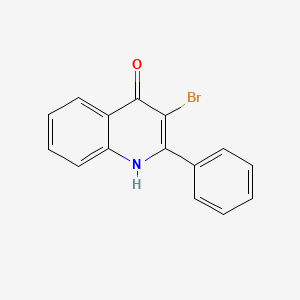

![2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol](/img/structure/B3055714.png)
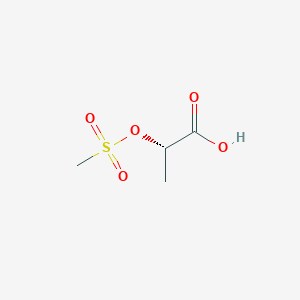


![[1,1'-Binaphthalene]-2,2',7,7'-tetrol](/img/structure/B3055720.png)
![2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3055721.png)
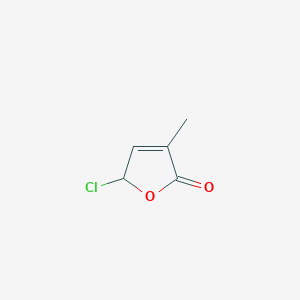
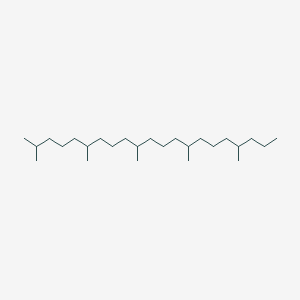
![1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea](/img/structure/B3055727.png)

